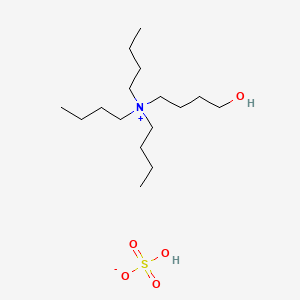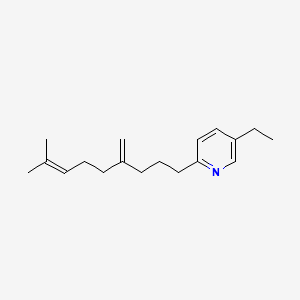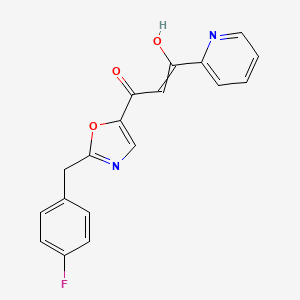
7-Acetamido-3-hydroxynaphthalene-1-sulphonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Acetamido-3-hydroxynaphthalene-1-sulphonic acid is an organic compound with the molecular formula C12H11NO5S. It is characterized by the presence of an acetamido group, a hydroxyl group, and a sulphonic acid group attached to a naphthalene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Acetamido-3-hydroxynaphthalene-1-sulphonic acid typically involves the acetylation of 3-hydroxynaphthalene-1-sulphonic acid. The reaction is carried out in the presence of acetic anhydride and a catalyst, such as sulfuric acid, under controlled temperature conditions. The reaction mixture is then purified through recrystallization to obtain the desired product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale acetylation processes. The use of continuous reactors and efficient purification techniques ensures high yield and purity of the compound. The reaction conditions are optimized to minimize by-products and enhance the overall efficiency of the process .
Analyse Des Réactions Chimiques
Types of Reactions
7-Acetamido-3-hydroxynaphthalene-1-sulphonic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the acetamido group, yielding simpler derivatives.
Substitution: The sulfonic acid group can participate in substitution reactions, leading to the formation of different sulfonate esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or sulfonyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of naphthoquinones or naphthaldehydes.
Reduction: Formation of naphthylamines.
Substitution: Formation of sulfonate esters or sulfonamides.
Applications De Recherche Scientifique
7-Acetamido-3-hydroxynaphthalene-1-sulphonic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Employed in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as a component in various formulations
Mécanisme D'action
The mechanism of action of 7-Acetamido-3-hydroxynaphthalene-1-sulphonic acid involves its interaction with specific molecular targets. The acetamido group can form hydrogen bonds with biological macromolecules, while the hydroxyl and sulfonic acid groups contribute to its solubility and reactivity. These interactions facilitate the compound’s binding to enzymes and receptors, modulating their activity and leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 7-Acetamido-4-hydroxynaphthalene-2-sulphonic acid
- 3-Acetamido-4-hydroxynaphthalene-1-sulphonic acid
- 1-Acetamido-3-hydroxynaphthalene-7-sulphonic acid
Uniqueness
7-Acetamido-3-hydroxynaphthalene-1-sulphonic acid is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical and biological properties. Its combination of functional groups allows for versatile reactivity and a wide range of applications, setting it apart from similar compounds .
Propriétés
Numéro CAS |
66761-03-3 |
|---|---|
Formule moléculaire |
C12H11NO5S |
Poids moléculaire |
281.29 g/mol |
Nom IUPAC |
7-acetamido-3-hydroxynaphthalene-1-sulfonic acid |
InChI |
InChI=1S/C12H11NO5S/c1-7(14)13-9-3-2-8-4-10(15)6-12(11(8)5-9)19(16,17)18/h2-6,15H,1H3,(H,13,14)(H,16,17,18) |
Clé InChI |
FQVOHUNTVPFJNU-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=CC2=C(C=C(C=C2C=C1)O)S(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


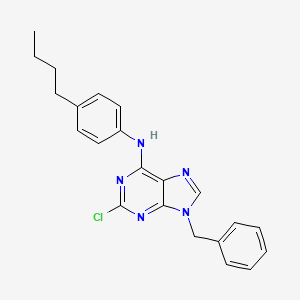
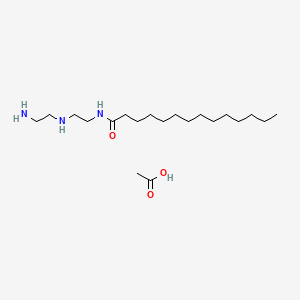
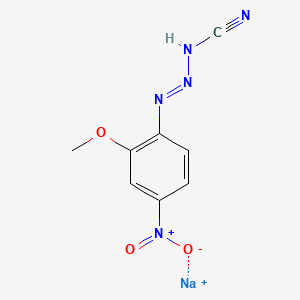
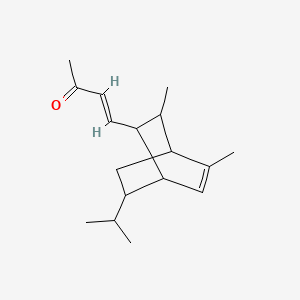

![1-Bromo-4-(4-bromophenyl)benzene;4-[9-(4-hydroxyphenyl)fluoren-9-yl]phenol](/img/structure/B12670355.png)
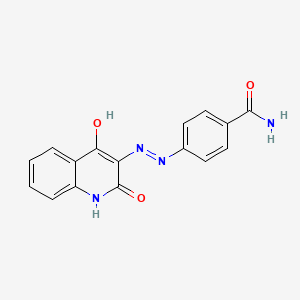
![1-(3,4-Dichlorophenyl)-3-[2-(dimethylamino)phenyl]urea](/img/structure/B12670358.png)


